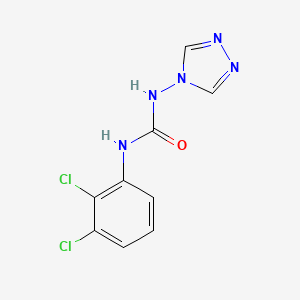![molecular formula C17H16ClFN2O2 B5694634 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5694634.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide, also known as MLN2238, is a small molecule inhibitor of the proteasome, which is a protein complex responsible for the degradation of intracellular proteins. MLN2238 has shown promising results in preclinical studies as an anticancer agent, and is currently being evaluated in clinical trials for the treatment of multiple myeloma and other types of cancer.
作用机制
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide exerts its anticancer effects by inhibiting the proteasome, which is a protein complex responsible for the degradation of intracellular proteins. The proteasome plays a critical role in regulating cellular processes such as cell cycle progression, DNA repair, and apoptosis. By inhibiting the proteasome, this compound disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. The drug has been shown to induce the accumulation of ubiquitinated proteins, which are substrates of the proteasome, leading to the activation of the unfolded protein response and endoplasmic reticulum stress pathways. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of cell survival and inflammation.
实验室实验的优点和局限性
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide has several advantages for use in lab experiments. The drug has a well-defined mechanism of action and has been extensively studied in preclinical models of cancer. This compound is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, there are also some limitations to the use of this compound in lab experiments. The drug has limited solubility in aqueous solutions, which can make it difficult to administer to cells in culture. This compound is also highly cytotoxic, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide. One area of research is the development of new formulations of the drug that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict response to this compound, which can help to personalize treatment for cancer patients. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in different types of cancer.
合成方法
The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide involves several steps, beginning with the reaction of 3-chloro-4-(4-morpholinyl)aniline with 2-fluorobenzoyl chloride to form this compound. The reaction is carried out in the presence of a base and a solvent such as dichloromethane or toluene. The crude product is then purified by column chromatography to obtain the final product with high purity and yield.
科学研究应用
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity against a wide range of cancer cell lines and xenograft models. The drug has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth and survival of cancer stem cells. This compound has also been shown to enhance the sensitivity of cancer cells to other anticancer agents, such as bortezomib and dexamethasone.
属性
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-14-11-12(5-6-16(14)21-7-9-23-10-8-21)20-17(22)13-3-1-2-4-15(13)19/h1-6,11H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNGILJPIROIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{[(4-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5694559.png)




![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5694590.png)

![1'-ethyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694604.png)

![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B5694629.png)

![7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5694655.png)
![(cyanomethyl)[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694657.png)
